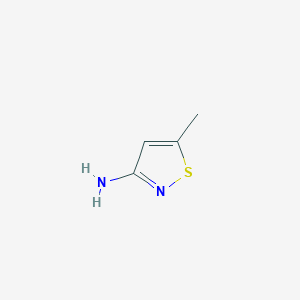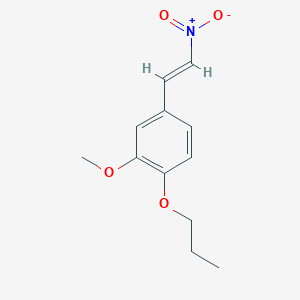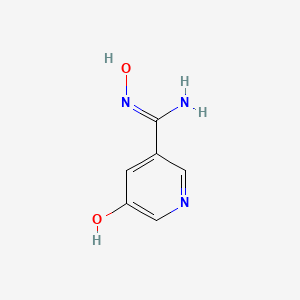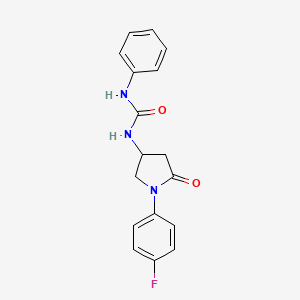
2-Cyclopropylethynesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated compounds has attracted attention from biologists and chemists due to the introduction of fluorine atoms into organic compound molecules, which can give these compounds new functions and make them have better performance . A copper-free Sandmeyer-type fluorosulfonation reaction with Na2S2O5 as the sulfur dioxide source and Selectfluor as fluorine source can transform aryldiazonium salts into sulfonyl fluorides .Molecular Structure Analysis
The sizes and structures of fluorous molecules are analyzed, particularly with respect to the helical conformations of perfluoroalkyl segments and their phase separation in crystal lattices . Basic molecular properties, bond energies, and special bonding motifs are reviewed .Chemical Reactions Analysis
Fluorine-containing compounds have been synthesized in a continuous-flow manner with integrated benchtop NMR analysis . A high-temperature synthesis for the deprotection of a CF2H group was done as well as Ruppert–Prakash reactions for the perfluoroalkylation of benzaldehyde as a model substrate .Physical And Chemical Properties Analysis
Fluorite, a calcium fluoride, has a density that typically ranges from 3.18 to 3.25 grams per cubic centimeter (g/cm³) . Fluorite is chemically inert and does not readily react with most acids or common chemicals . The sizes and structures of fluorous molecules are analyzed, particularly with respect to the helical conformations of perfluoroalkyl segments and their phase separation in crystal lattices .Applications De Recherche Scientifique
Environmental Presence and Effects
- Perfluorooctanesulfonyl fluoride-based compounds, similar to 2-Cyclopropylethynesulfonyl fluoride, have been extensively used in consumer products, leading to the presence of persistent metabolites like perfluorooctanesulfonate (PFOS) in human tissues. This research provides insights into the environmental and health impacts of such compounds (Kannan et al., 2004).
Chemical Synthesis and Industrial Applications
- A study describes a two-step, on-water procedure for synthesizing ethenesulfonyl fluoride (ESF), a compound related to this compound, highlighting its potential for large-scale industrial production and applications in various chemical processes (Zheng, Dong, & Sharpless, 2016).
Pharmaceutical and Medical Research
- Fluorinated compounds, including those similar to this compound, are frequently synthesized for use in pharmaceutical research due to their ability to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity to target proteins. This has significant implications for drug development and medical applications (Böhm et al., 2004).
Advanced Material Studies
- Fluorimetry, an analytical technique applicable to studying fluorinated compounds like this compound, is a valuable tool in investigating synthetic polymers. It helps in understanding the distribution of species in polymer systems and assessing conformational mobility and compatibility (Morawetz, 1979).
Toxicology and Health Impact Studies
- Research on the molecular mechanisms of fluoride toxicity is relevant to compounds like this compound. These studies explore how fluoride interacts with cellular systems, affecting metabolism, gene expression, and inducing oxidative stress, providing insights into the potential health impacts of exposure to fluorinated compounds (Barbier, Arreola-Mendoza, & Del Razo, 2010).
Mécanisme D'action
Target of Action
2-Cyclopropylethynesulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists
Mode of Action
Sulfonyl fluorides, in general, are known for their balance of reactivity and stability . They are resistant to hydrolysis under physiological conditions, which makes them suitable for various applications .
Biochemical Pathways
Fluoride, a component of the compound, is known to inhibit glycolysis at the cellular level .
Pharmacokinetics
Fluoride’s unique physicochemical properties, such as its small atomic size and high electronegativity, can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Result of Action
High and chronic exposure to fluoride, a component of the compound, is known to cause cellular apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, fluoride’s distribution in the natural environment is very uneven, largely a result of the geochemical behavior of this element . High concentrations of fluoride are often associated with soft, alkaline, and calcium-deficient waters .
Propriétés
IUPAC Name |
2-cyclopropylethynesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FO2S/c6-9(7,8)4-3-5-1-2-5/h5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDPCYJZFLRZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B2751835.png)
![Tert-butyl 2-[3-(aminomethyl)phenyl]propanoate](/img/structure/B2751837.png)



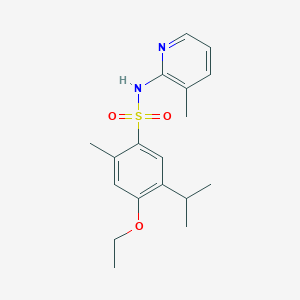
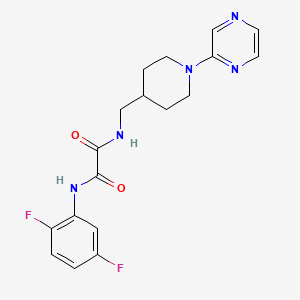
![2-[[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2751848.png)
